Dutasteride Impurity J
Overview
Description
Dutasteride Impurity J is a byproduct formed during the synthesis of dutasteride, a dual inhibitor of 5α-reductase. Dutasteride is primarily used to treat benign prostatic hyperplasia (BPH) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a hormone that contributes to prostate enlargement . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
The synthesis of Dutasteride Impurity J involves multiple steps, starting from pregnenolone acid. The process includes various reactions such as oxidation, reduction, and substitution. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and characterize the impurity . Industrial production methods often employ similar techniques but on a larger scale, ensuring the impurity is minimized to acceptable levels.
Chemical Reactions Analysis
Dutasteride Impurity J undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dutasteride Impurity J is primarily studied in the context of pharmaceutical research to ensure the purity and efficacy of dutasteride. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical products. In biology and medicine, understanding the formation and effects of impurities like this compound can help improve drug formulations and reduce side effects .
Mechanism of Action
Dutasteride Impurity J can be compared with other impurities formed during the synthesis of dutasteride, such as desmethyl dutasteride and dihydro dutasteride. These impurities are also byproducts of the synthesis process and are studied to ensure the purity and efficacy of the final pharmaceutical product. This compound is unique in its specific structure and formation pathway .
Comparison with Similar Compounds
- Desmethyl dutasteride
- Dihydro dutasteride
These compounds share similarities in their formation and structural characteristics but differ in their specific chemical properties and effects .
Biological Activity
Dutasteride, a potent 5-alpha reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. However, the presence of impurities, such as Dutasteride Impurity J, raises questions about their biological activity and potential effects on pharmacokinetics and pharmacodynamics. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case findings.
Overview of Dutasteride and Its Impurities
Dutasteride functions by inhibiting both type-1 and type-2 forms of 5-alpha reductase, leading to decreased conversion of testosterone to dihydrotestosterone (DHT). This mechanism is crucial for managing conditions like BPH and hair loss. Impurities such as this compound can arise during the synthesis of the drug and may influence its efficacy and safety profile.
The specific mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, it is essential to consider that impurities can potentially alter the pharmacological response by competing with the active compound or influencing metabolic pathways.
Pharmacokinetics
Pharmacokinetic studies have shown that the bioavailability and distribution of dutasteride can be affected by its formulation. For instance, research indicates that different formulations of dutasteride lead to varying degrees of absorption and peak plasma concentrations . While specific data on the pharmacokinetics of this compound is limited, it can be inferred that impurities may impact the overall pharmacokinetic profile of the drug.
Study on Formulation Impact
A significant study evaluated the impact of different formulations on the pharmacokinetics of dutasteride. The findings revealed that formulations significantly influence bioavailability, with soft gelatin capsules demonstrating higher absorption rates compared to hard gelatin capsules and tablets . Although this study did not specifically address this compound, it highlights how impurities could similarly affect drug absorption.
Controlled Release Systems
Another investigation focused on controlled release systems for dutasteride using biodegradable microspheres. The study demonstrated sustained release over four weeks, suggesting that formulation strategies could mitigate the effects of impurities like this compound by providing more consistent drug delivery .
Data Tables
Study | Formulation | Bioavailability (%) | Peak Exposure (%) |
---|---|---|---|
Study 1 | Soft Gelatin | 100 | 100 |
Study 2 | Hard Capsule | 73 | 71 |
Study 3 | Tablet | 76 | 73 |
Study 4 | MDC8 Capsule | 95 | 90 |
Research Findings
- In Vitro Studies : In vitro assessments indicate that impurities can alter metabolic pathways in liver microsomes. Studies have shown that impurities like this compound might influence enzyme activity related to drug metabolism .
- Long-Term Efficacy : A comparative study between dutasteride and finasteride indicated that while both drugs are effective for hair regrowth, impurities could potentially affect patient responses over time due to variations in drug metabolism .
- Safety Profile : The presence of impurities may also correlate with adverse effects. Research has documented sexual side effects associated with dutasteride use; thus, understanding the role of impurities is critical for ensuring patient safety .
Properties
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPCWANWHJPEV-ULLAOQFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(CCC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099190 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164656-21-7 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164656-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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